molecular formula C12H12BrIN2O2 B1290999 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-81-0

5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No. B1290999
CAS RN: 928653-81-0
M. Wt: 423.04 g/mol
InChI Key: NMRYZNNFHQJPMH-UHFFFAOYSA-N
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Description

The compound "5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be a derivative of pyrrolopyridine with bromo and iodo substituents on the pyrrolopyridine core and a tert-butyl ester group attached to the carboxylic acid functionality. This structure suggests that the compound could be an intermediate or a product in organic synthesis, particularly in the synthesis of heterocyclic compounds, which are often of interest in pharmaceutical research and development.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been reported in the literature. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Additionally, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates has been reported, which utilizes in situ hydrolysis of tert-butyl esters . These methods could potentially be adapted for the synthesis of the compound , although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester," they do provide insights into the structural analysis of similar compounds. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined by X-ray diffraction, revealing details such as bond lengths and angles, as well as intramolecular hydrogen bonding . This information is valuable for understanding the potential molecular geometry and interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of pyrrolopyridine derivatives can be inferred from the synthesis methods and reactions described in the papers. The Sandmeyer reaction mentioned in the synthesis of pyrazole derivatives and the Hantzsch reaction used in the continuous flow synthesis are examples of chemical reactions that these compounds may undergo. Additionally, the Japp-Klingemann and Fischer indole cyclization reactions have been used to synthesize related indole derivatives , suggesting that similar cyclization reactions might be applicable to the synthesis of pyrrolopyridine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester" can be speculated based on the properties of similar compounds. For instance, the presence of bromo and iodo substituents is likely to influence the compound's density, melting point, and solubility. The tert-butyl ester group may affect the compound's hydrophobicity and reactivity in hydrolysis reactions. The spectroscopic characterization of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide , provides a basis for predicting the IR, NMR, and mass spectroscopy data that could be expected for the compound .

properties

IUPAC Name

tert-butyl 5-bromo-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYZNNFHQJPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640125
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

CAS RN

928653-81-0
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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